molecular formula C20H18N4OS B2514417 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1203010-19-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2514417
CAS No.: 1203010-19-8
M. Wt: 362.45
InChI Key: CYIUQTFDOGGPNI-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a novel chemical entity designed for advanced research applications. This compound features a complex molecular architecture that integrates a 1-isopropyl-1H-pyrazole-3-carboxamide moiety with a fused dihydroacenaphthothiazole system. The pyrazole-carboxamide scaffold is recognized in scientific literature for its diverse biological potential, with related analogs being investigated as specific kinase inhibitors for oncology research and as agents with antifungal activity targeting fungal respiration . The unique hybrid structure of this particular compound suggests potential for exploring new biochemical pathways. Its mechanism of action is anticipated to involve targeted protein inhibition, similar to other pyrazole-carboxamides that have been shown to disrupt key enzymatic functions, such as those in kinase signaling or mitochondrial electron transport chains . Researchers may find this compound valuable for probing novel targets in cell biology, developing new therapeutic leads, or studying resistance mechanisms. The product is supplied with comprehensive analytical data to ensure identity and purity. It is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to fully characterize the compound's properties and activities.

Properties

IUPAC Name

1-propan-2-yl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-11(2)24-9-8-15(23-24)19(25)22-20-21-18-14-5-3-4-12-6-7-13(17(12)14)10-16(18)26-20/h3-5,8-11H,6-7H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIUQTFDOGGPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a multi-ring structure comprising an acenaphthene moiety fused with a thiazole ring and a pyrazole derivative. This structural complexity is believed to enhance its interactions with biological targets, which may include enzymes and receptors involved in various physiological processes.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes. Preliminary studies suggest that compounds with similar structural motifs exhibit significant inhibitory effects on neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS) . The inhibition of these enzymes is crucial for the management of neurodegenerative disorders and inflammatory diseases.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound Biological Activity Mechanism References
This compoundInhibitor of nNOS and iNOSCompetitive inhibition
4,5-Dihydro-1H-pyrazole derivativesNeuroprotective effectsModulation of nitric oxide pathways
Related thiazole compoundsAnticancer propertiesInduction of apoptosis in cancer cells

Study 1: Inhibition of Nitric Oxide Synthases

A study focused on a series of 4,5-dihydro-1H-pyrazole derivatives demonstrated that modifications in the pyrazole ring could lead to enhanced selectivity for nNOS over iNOS. The most potent inhibitor identified showed an inhibition percentage exceeding 70% against nNOS, highlighting the potential of these compounds in treating conditions like neurodegeneration .

Study 2: Anticancer Potential

Another investigation into structurally similar compounds revealed significant anticancer properties attributed to their ability to induce apoptosis in various cancer cell lines. The presence of the thiazole ring was linked to increased cytotoxicity against tumor cells, suggesting that this compound may also exhibit similar effects .

Future Directions

Further research is required to elucidate the detailed mechanisms by which this compound exerts its biological effects. In vitro and in vivo studies are necessary to confirm its therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural distinctions :

  • The isopropyl group on the pyrazole ring in the target compound may improve lipophilicity and steric shielding compared to aryl-substituted analogs like 3a–3p .
  • The dihydroacenaphthothiazole moiety introduces a bicyclic system absent in ’s compounds but analogous to the naphtha-pyrano-thiazole systems in .

Synthetic methodology :
The target compound’s synthesis likely involves coupling a pyrazole-3-carboxylic acid derivative with an amine-functionalized dihydroacenaphthothiazole, similar to the EDCI/HOBt-mediated amidation described for compounds 3a–3p (yields: 62–71%) .

Physicochemical Properties

Comparative data for select analogs are summarized below:

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Not reported N/A Isopropyl, dihydroacenaphthothiazole
3a () 133–135 68 Phenyl, phenyl
3b () 171–172 68 4-Chlorophenyl, phenyl
3d () 181–183 71 4-Fluorophenyl, phenyl
Naphtha-pyrano-thiazole () Not reported N/A Spirol-indole-thiazolidine

Observations :

  • Aryl substituents (e.g., 4-chloro, 4-fluoro) in ’s compounds correlate with higher melting points, suggesting stronger intermolecular interactions .
  • The isopropyl group in the target compound may lower melting points compared to aryl analogs due to reduced crystallinity.

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